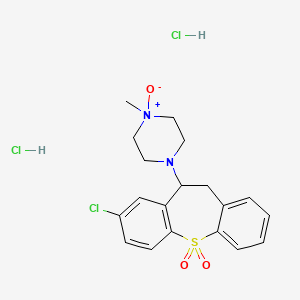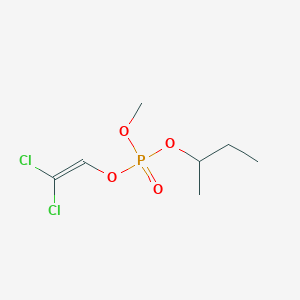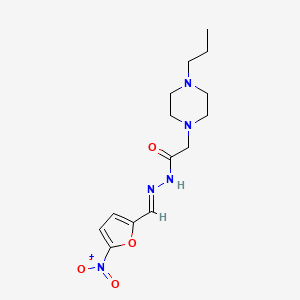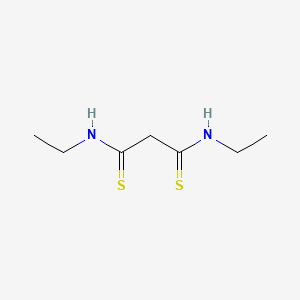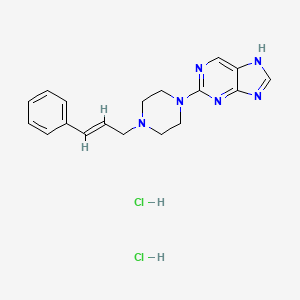
2-(4-Cinnamyl-1-piperazinyl)-9H-purine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Cinnamyl-1-piperazinyl)-9H-purine dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a purine base linked to a piperazine ring with a cinnamyl group, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cinnamyl-1-piperazinyl)-9H-purine dihydrochloride typically involves multiple steps, starting with the preparation of the purine base and the piperazine ring. The cinnamyl group is then introduced through a series of reactions. Common reagents used in these reactions include dimethylacetamide, isoamylnitrite, and copper iodide for cyclization processes. The final product is obtained through purification and crystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Cinnamyl-1-piperazinyl)-9H-purine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium iodide or potassium carbonate.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and solvent environment to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions often occur in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted purine compounds.
Wissenschaftliche Forschungsanwendungen
2-(4-Cinnamyl-1-piperazinyl)-9H-purine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial and antitumor properties.
Medicine: Research explores its potential therapeutic applications, including its effects on neurological disorders and cardiovascular diseases.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Wirkmechanismus
The mechanism of action of 2-(4-Cinnamyl-1-piperazinyl)-9H-purine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Bromophenyl)-2-(4-Cinnamyl-1-piperazinyl)acetamide
- 2-(4-Cinnamyl-1-piperazinyl)pyrimidine
- 2-(4-Cinnamyl-1-piperazinyl)-N-(diphenylmethyl)propanamide
Uniqueness
Compared to similar compounds, 2-(4-Cinnamyl-1-piperazinyl)-9H-purine dihydrochloride stands out due to its unique purine base structure, which may confer distinct biological activities and chemical properties
Eigenschaften
CAS-Nummer |
37425-10-8 |
|---|---|
Molekularformel |
C18H22Cl2N6 |
Molekulargewicht |
393.3 g/mol |
IUPAC-Name |
2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-7H-purine;dihydrochloride |
InChI |
InChI=1S/C18H20N6.2ClH/c1-2-5-15(6-3-1)7-4-8-23-9-11-24(12-10-23)18-19-13-16-17(22-18)21-14-20-16;;/h1-7,13-14H,8-12H2,(H,19,20,21,22);2*1H/b7-4+;; |
InChI-Schlüssel |
FKJHMPVFMLMAAQ-RDRKJGRWSA-N |
Isomerische SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C3=NC=C4C(=N3)N=CN4.Cl.Cl |
Kanonische SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C3=NC=C4C(=N3)N=CN4.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-(Ethylsulfanyl)dibenzo[b,f][1,4]thiazepine](/img/structure/B14676330.png)
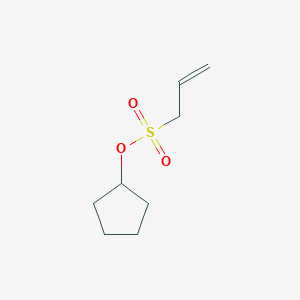
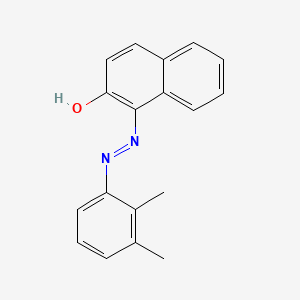
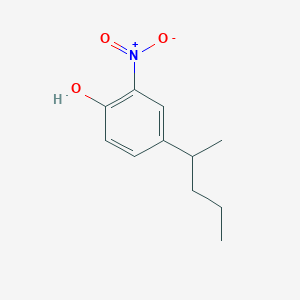
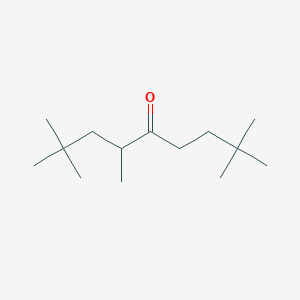
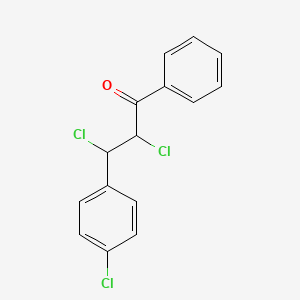
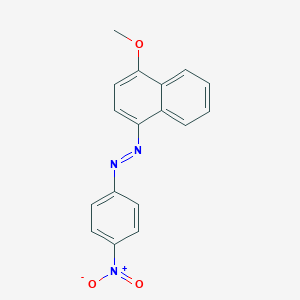

![2-Sulfanyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14676365.png)
